Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate
Description
Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at the 2-position with both acetyl (-COCH₃) and methyl (-CH₃) groups, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances steric protection and stability, making the compound suitable for synthetic intermediates in pharmaceutical and agrochemical research .
The compound’s molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol. Its synthesis typically involves cyclization reactions or functional group transformations, leveraging the Boc group’s stability under basic and nucleophilic conditions. Applications include its use as a precursor in medicinal chemistry for kinase inhibitors or protease-targeting therapeutics.
Properties
IUPAC Name |
tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)11(5)6-7-12(11)9(14)15-10(2,3)4/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOWVXZFXHMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols can replace the acetyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products where the acetyl group is replaced by the nucleophile.
Scientific Research Applications
Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate with structurally related compounds:
Reactivity and Functional Group Influence
- Acetyl vs. Amino Groups: The acetyl group in the target compound introduces ketone reactivity (e.g., nucleophilic additions), whereas the amino group in tert-butyl 3-amino-2-methylazetidine-1-carboxylate enables participation in coupling reactions (e.g., amide bond formation) . The amino derivative’s hygroscopic nature necessitates stringent handling compared to the acetylated analogue.
Ring Strain and Conformational Effects
- The four-membered azetidine ring in both compounds introduces significant ring strain (~26 kcal/mol), enhancing reactivity in ring-opening or functionalization reactions compared to five-membered pyrrolidines .
- Pyrrolidine derivatives (e.g., the compound from ) exhibit reduced strain, favoring applications requiring conformational flexibility, such as protein-binding motifs.
Crystallography and Hydrogen Bonding
- Structural analysis of such compounds often employs SHELX programs for X-ray crystallography, resolving hydrogen-bonding patterns critical for understanding solubility and crystal packing .
- The acetyl group in the target compound may participate in weaker C-H···O interactions compared to the stronger N-H···O hydrogen bonds in amino-substituted analogues, influencing crystallization behavior .
Biological Activity
Tert-butyl 2-acetyl-2-methylazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅N₁O₃
- Molecular Weight : Approximately 171.23 g/mol
- Structure : The compound features a tert-butyl group, an azetidine ring, and an acetyl functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes and receptors, leading to significant alterations in cellular processes. The exact pathways involved are still under investigation, but the following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular functions, which could lead to apoptosis in cancer cells.
- Receptor Modulation : It may interact with receptors that play roles in cell signaling pathways, thus affecting cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, tests conducted against common pathogens demonstrated a significant reduction in bacterial viability at specific concentrations.
Anticancer Activity
The compound has shown promise as an anticancer agent in several studies:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., H146) revealed that this compound induces apoptosis through the activation of caspase pathways. Western blot analyses indicated robust cleavage of Poly ADP ribose polymerase (PARP) and caspase-3, markers indicative of apoptosis induction .
- In Vivo Studies : Animal models demonstrated that administering the compound at specific dosages led to a significant reduction in tumor size without severe toxicity, suggesting a favorable therapeutic window .
Data Summary Table
Case Studies
- Anticancer Efficacy :
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Antimicrobial Testing :
- In vitro tests against Gram-positive and Gram-negative bacteria indicated that the compound effectively inhibited bacterial growth at concentrations ranging from 10 µM to 100 µM, showcasing its potential as a lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
